- Method for preparing (fluoro)pyridinylboronic acid, China, , ,

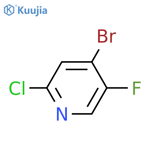

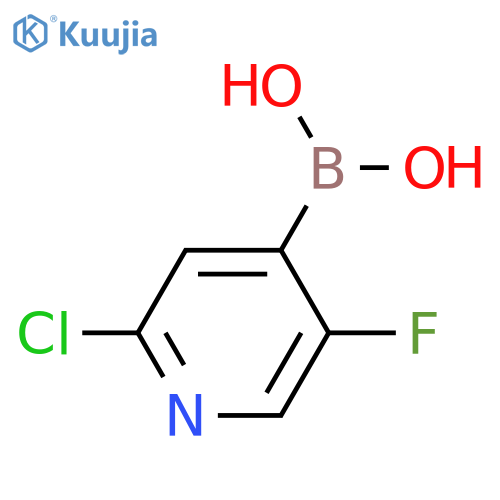

Cas no 951677-47-7 ((2-chloro-5-fluoropyridin-4-yl)boronic acid)

951677-47-7 structure

商品名:(2-chloro-5-fluoropyridin-4-yl)boronic acid

CAS番号:951677-47-7

MF:C5H4BClFNO2

メガワット:175.353163719177

MDL:MFCD04972404

CID:94774

PubChem ID:24901775

(2-chloro-5-fluoropyridin-4-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (2-Chloro-5-fluoropyridin-4-yl)boronic acid

- 2-CHLORO-5-FLUOROPYRIDINE-4-BORONIC ACID

- Boronic acid, B-(2-chloro-5-fluoro-4-pyridinyl)-

- C5H4BClFNO2

- 2-Chloro-5-Fluoropyridine-4-BoronicAcid

- 2-chloro-5-fluoropyridin-4-ylboronic acid

- PubChem17051

- KSC485O0H

- JJHRCHRHBBOCGY-UHFFFAOYSA-N

- SBB089085

- VP10163

- TRA0000427

- AB20981

- BC000909

- SY022111

- B-(2-Chloro-5-fluoro-4-pyridinyl)boronic acid (ACI)

- Boronic acid,b-(2-chloro-5-fluoro-4-pyridinyl)-

- DB-024868

- I10043

- MFCD04972404

- J-508835

- AC-33499

- 2-chloro-5-fluoropyridin-4-yl-boronic acid

- SCHEMBL1192768

- 951677-47-7

- DTXSID90647882

- AKOS006346301

- DS-10910

- EN300-212691

- (2-chloro-5-fluoropyridin-4-yl)boronic acid

-

- MDL: MFCD04972404

- インチ: 1S/C5H4BClFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H

- InChIKey: JJHRCHRHBBOCGY-UHFFFAOYSA-N

- ほほえんだ: FC1C(B(O)O)=CC(Cl)=NC=1

計算された属性

- せいみつぶんしりょう: 175.00100

- どういたいしつりょう: 175.001

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.4

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.51

- ゆうかいてん: No data available

- ふってん: 334.4℃ at 760 mmHg

- フラッシュポイント: 156°C

- 屈折率: 1.533

- PSA: 53.35000

- LogP: -0.44610

- じょうきあつ: 0.0±0.7 mmHg at 25°C

(2-chloro-5-fluoropyridin-4-yl)boronic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

(2-chloro-5-fluoropyridin-4-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD25184-1g |

2-Chloro-5-fluoropyridine-4-boronic Acid |

951677-47-7 | 98% | 1g |

¥117.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0394-250MG |

(2-chloro-5-fluoropyridin-4-yl)boronic acid |

951677-47-7 | 97% | 250MG |

¥ 198.00 | 2023-04-12 | |

| Apollo Scientific | PC3618-5g |

2-Chloro-5-fluoropyridine-4-boronic acid |

951677-47-7 | 98+% | 5g |

£130.00 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0394-100MG |

(2-chloro-5-fluoropyridin-4-yl)boronic acid |

951677-47-7 | 97% | 100MG |

¥ 99.00 | 2023-04-12 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C841792-1g |

(2-Chloro-5-fluoropyridin-4-yl)boronic acid |

951677-47-7 | 98% | 1g |

¥728.10 | 2022-09-02 | |

| TRC | C584653-100mg |

2-Chloro-5-fluoropyridine-4-boronic acid |

951677-47-7 | 100mg |

$64.00 | 2023-05-18 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD25184-250mg |

2-Chloro-5-fluoropyridine-4-boronic Acid |

951677-47-7 | 98% | 250mg |

¥48.0 | 2024-04-17 | |

| eNovation Chemicals LLC | D508665-1g |

2-Chloro-5-fluoropyridine-4-boronic acid |

951677-47-7 | 97% | 1g |

$695 | 2024-05-24 | |

| Apollo Scientific | PC3618-1g |

2-Chloro-5-fluoropyridine-4-boronic acid |

951677-47-7 | 98+% | 1g |

£21.00 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110837-10g |

2-Chloro-5-fluoropyridine-4-boronic acid |

951677-47-7 | 98% | 10g |

¥1764.00 | 2024-04-24 |

(2-chloro-5-fluoropyridin-4-yl)boronic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Toluene ; -45 - -35 °C; 4 h, -45 - -35 °C; -35 °C → -20 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; -15 - 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; -15 - 0 °C

リファレンス

(2-chloro-5-fluoropyridin-4-yl)boronic acid Raw materials

(2-chloro-5-fluoropyridin-4-yl)boronic acid Preparation Products

(2-chloro-5-fluoropyridin-4-yl)boronic acid 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

951677-47-7 ((2-chloro-5-fluoropyridin-4-yl)boronic acid) 関連製品

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:951677-47-7)(2-chloro-5-fluoropyridin-4-yl)boronic acid

清らかである:99%/99%

はかる:10g/25g

価格 ($):249.0/499.0